![molecular formula C21H22N2O4 B2419561 2,3-二甲氧基-N-[2-(7-甲基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺 CAS No. 851404-52-9](/img/structure/B2419561.png)
2,3-二甲氧基-N-[2-(7-甲基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with methoxy and quinoline substituents
科学研究应用
2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
Target of Action
The compound “2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex molecule that contains an indole moiety . Indole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets of this compound would depend on its exact structure and properties.
Mode of Action
The mode of action of “2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would depend on its specific targets. Indole derivatives can act as agonists or antagonists of their targets, modulating their activity . The exact changes induced by this compound would depend on the nature of its interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by “2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would depend on its specific targets. Indole derivatives can influence a variety of pathways, including signal transduction, metabolic pathways, and cell cycle regulation .
Result of Action
The molecular and cellular effects of “2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would depend on its specific targets and mode of action. Indole derivatives can induce a variety of effects, including changes in cell signaling, gene expression, and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Benzamide Core: The benzamide core can be introduced via an amidation reaction, where the quinoline derivative reacts with 2,3-dimethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Coupling: The final step involves coupling the quinoline derivative with the benzamide core under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated benzamide derivatives.
相似化合物的比较
Similar Compounds
2,3-dimethoxy-N-[2-(quinolin-3-yl)ethyl]benzamide: Lacks the methyl group on the quinoline moiety.
2,3-dimethoxy-N-[2-(7-methyl-1H-quinolin-3-yl)ethyl]benzamide: Different position of the oxo group on the quinoline moiety.
2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-4-yl)ethyl]benzamide: Different position of the substituent on the quinoline ring.
Uniqueness
2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of both methoxy and quinoline groups provides a versatile scaffold for further modification and optimization in various applications.
属性
IUPAC Name |
2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-7-8-14-12-15(20(24)23-17(14)11-13)9-10-22-21(25)16-5-4-6-18(26-2)19(16)27-3/h4-8,11-12H,9-10H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRUFCYTYZMWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
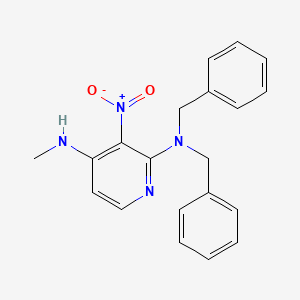
![6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2419479.png)

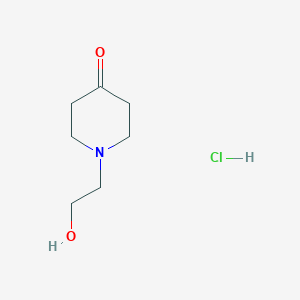
![3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2419486.png)
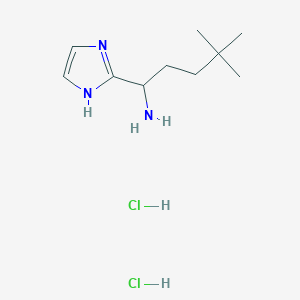
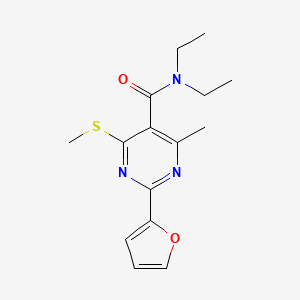
![(E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2419491.png)
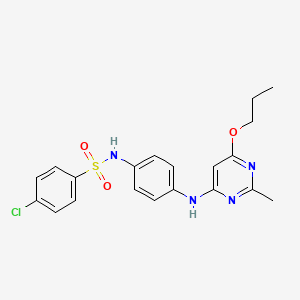
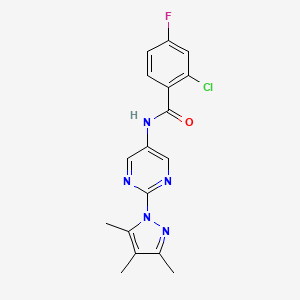
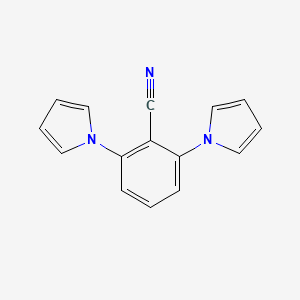
![2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2419498.png)
![1-(3-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2419499.png)

